molecular formula C43H40OP2 B14143239 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine) CAS No. 205497-65-0

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine)

Cat. No.: B14143239
CAS No.: 205497-65-0
M. Wt: 634.7 g/mol
InChI Key: LRBMIJWNZORINX-UHFFFAOYSA-N
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Description

4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is a complex organophosphorus compound. It is known for its unique structure, which includes two phosphino groups attached to a xanthene backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene typically involves the reaction of 9,9-dimethylxanthene with o-methylphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce different phosphine derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene exerts its effects involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphino groups play a crucial role in binding to these targets, facilitating various chemical reactions and processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Dicyclohexylphosphine: Another phosphine ligand with cyclohexyl groups.

    Bis(diphenylphosphino)methane: A bidentate ligand with two phosphino groups.

Uniqueness

4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is unique due to its xanthene backbone and the presence of o-methylphenyl groups. This structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in scientific research and industrial processes.

Properties

CAS No.

205497-65-0

Molecular Formula

C43H40OP2

Molecular Weight

634.7 g/mol

IUPAC Name

[5-bis(2-methylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C43H40OP2/c1-29-17-7-11-23-35(29)45(36-24-12-8-18-30(36)2)39-27-15-21-33-41(39)44-42-34(43(33,5)6)22-16-28-40(42)46(37-25-13-9-19-31(37)3)38-26-14-10-20-32(38)4/h7-28H,1-6H3

InChI Key

LRBMIJWNZORINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC5=C(C4(C)C)C=CC=C5P(C6=CC=CC=C6C)C7=CC=CC=C7C

Origin of Product

United States

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